Salicylic (2-phenylethylidene)hydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-N-[(E)-2-phenylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-9-5-4-8-13(14)15(19)17-16-11-10-12-6-2-1-3-7-12/h1-9,11,18H,10H2,(H,17,19)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLZMAMMBJYULF-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109310-91-0 | |
| Record name | SALICYLIC (2-PHENYLETHYLIDENE)HYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Preparation Protocols for Salicylic 2 Phenylethylidene Hydrazide and Its Analogues
Established Synthetic Pathways for Hydrazone Formation
Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are typically synthesized through the reaction of a hydrazine (B178648) or hydrazide with an aldehyde or ketone. wikipedia.org This condensation reaction is a fundamental process in organic chemistry for creating a carbon-nitrogen double bond. researchgate.net
The formation of Salicylic (B10762653) (2-phenylethylidene)hydrazide involves the condensation of Salicylic Hydrazide with Phenylacetaldehyde. This reaction is representative of the broader class of reactions between hydrazides and carbonyl compounds.
In a typical laboratory setting, the synthesis of hydrazones is conducted in a suitable solvent. The reaction of an appropriate hydrazide with an aldehyde or ketone, often in a molar ratio of 1:1, is carried out in a solvent like ethanol (B145695). rsc.orgmdpi.com The mixture is often refluxed for several hours to ensure the completion of the reaction. uobasrah.edu.iqchemicalbook.com For instance, the synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-4-nitrobenzohydrazide was achieved by refluxing a methanol (B129727) mixture of 4-nitrobenzohydrazide (B182513) and 5-methoxysalicylaldehyde for 4 hours. chemicalbook.com The product can then be isolated by reducing the solvent volume and purifying the resulting solid, often through recrystallization. chemicalbook.com
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net The final product is typically a crystalline solid that can be purified by washing with water and recrystallizing from a solvent such as ethanol. uobasrah.edu.iq
Table 1: Examples of Conventional Solution-Phase Synthesis of Hydrazones
| Hydrazide | Carbonyl Compound | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-nitrobenzohydrazide | 5-methoxysalicylaldehyde | Methanol | Reflux, 4h | 89% | chemicalbook.com |
| 2-hydroxybenzohydrazide (B147611) | Substituted benzaldehydes | Ethanol | - | - | researchgate.net |
| Phenylhydrazine | 2-pyridincarboxaldehyde | Ethanol | Reflux | - | researchgate.net |
In line with the principles of green chemistry, solvent-free methods for hydrazone synthesis have gained significant attention. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and often lead to shorter reaction times and higher yields. sphinxsai.comjocpr.com
One such approach is mechanochemical synthesis , where mechanical energy, such as grinding or ball-milling, is used to initiate the reaction between the solid reactants. rsc.orgresearchgate.net This method has been successfully used to synthesize a series of phenol-hydrazones with high conversion rates. rsc.org
Microwave-assisted synthesis is another prominent green technique. ajgreenchem.comminarjournal.com By irradiating the reactants with microwaves, often in the absence of a solvent, the reaction time can be dramatically reduced from hours to minutes. researchgate.netresearchgate.net For example, the synthesis of N'-benzylidene-2-hydroxybenzohydrazides was completed in 2 minutes under microwave irradiation, yielding 62-80% of the desired product. researchgate.net This method is considered environmentally friendly as it accelerates the reaction rate, increases the yield, and improves the quality of the product. derpharmachemica.com
Other solvent-free approaches include solid-state melt reactions and reactions under high hydrostatic pressure . rsc.orgnih.gov The latter has been shown to produce nearly quantitative yields of diaryl-hydrazones without the need for solvents or catalysts. nih.gov
Table 2: Comparison of Green Synthesis Methods for Hydrazones
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Mechanochemical | Vibratory ball-mill | Solvent-free, high conversion | rsc.org |
| Microwave-assisted | Microwave irradiation (e.g., 320 W, 2 min) | Rapid, high yields, solvent-free | researchgate.netresearchgate.net |
| High Hydrostatic Pressure | 1:1 molar ratio, no solvent/catalyst | Nearly quantitative yields, easy isolation | nih.gov |
Precursor Synthesis: Salicylic Acid Hydrazide
The essential precursor for the synthesis of Salicylic (2-phenylethylidene)hydrazide is Salicylic Acid Hydrazide. This intermediate is typically prepared from Salicylic Acid.
A common and well-established method for synthesizing Salicylic Acid Hydrazide involves a two-step process. patsnap.com
The first step is the esterification of Salicylic Acid. Salicylic acid is reacted with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like concentrated sulfuric acid, to form the corresponding ester (e.g., Methyl Salicylate (B1505791) or Ethyl Salicylate). uobasrah.edu.iqteachnlearnchem.comwisc.eduma.edu This reaction is typically carried out by refluxing the mixture for several hours. uobasrah.edu.iq
The second step is the hydrazinolysis of the ester. The synthesized ester is then treated with hydrazine hydrate (B1144303). uobasrah.edu.iqresearchgate.net The reaction mixture is often stirred and refluxed, after which the product, Salicylic Acid Hydrazide, crystallizes upon cooling and can be collected by filtration. uobasrah.edu.iq The crude product is then purified by recrystallization from a suitable solvent like ethanol. uobasrah.edu.iq
A one-step method has also been reported where Salicylic Acid is directly reacted with excess hydrazine hydrate using a ZnCl₂/CuCl₂ composite catalyst, which simplifies the process by eliminating the separate esterification step. patsnap.com
Microwave irradiation has also been effectively employed to accelerate the synthesis of Salicylic Acid Hydrazide. researchgate.netderpharmachemica.com In this method, a mixture of methyl salicylate and hydrazine hydrate is subjected to microwave irradiation for a short period. derpharmachemica.comcore.ac.uk For instance, a reaction time of just 3.5 minutes at 300 W has been reported to complete the reaction. derpharmachemica.com This rapid, solvent-free approach offers a greener alternative to conventional heating methods. researchgate.netderpharmachemica.com The resulting solid product is then washed with water and purified by recrystallization. derpharmachemica.com
Table 3: Synthesis of Salicylic Acid Hydrazide
| Starting Material | Reagents | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Salicylic Acid | Ethanol, H₂SO₄, then Hydrazine Hydrate | Conventional | 6h reflux (esterification), 3h reflux (hydrazinolysis) | - | uobasrah.edu.iq |
| Methyl Salicylate | Hydrazine Hydrate | Conventional | - | - | researchgate.net |
| Salicylic Acid | Hydrazine Hydrate, ZnCl₂/CuCl₂ catalyst | One-step | 4-6h | - | patsnap.com |
| Methyl Salicylate | Hydrazine Hydrate | Microwave | 3.5 min | - | derpharmachemica.com |
| Methyl Salicylate | Hydrazine Hydrate | Microwave | 3 min | 61.1% | core.ac.uk |
Advanced Synthetic Approaches
Modern synthetic strategies for this compound and its analogues prioritize green chemistry principles, aiming for higher efficiency, reduced waste, and the elimination of hazardous substances. These approaches include the use of Deep Eutectic Solvents, sonochemical enhancement, and catalyst-free protocols.
Utilization of Deep Eutectic Solvents (DESs) in Hydrazone Formation
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents in chemical synthesis. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govnih.gov A common and well-studied example is a mixture of choline (B1196258) chloride (HBA) and urea (B33335) (HBD). nih.govresearchgate.net
The application of DESs in the synthesis of hydrazones and related heterocyclic compounds offers several advantages. They can act as the solvent, a catalyst, and sometimes even a reactant, in a one-pot synthesis. mdpi.comresearchgate.net Research has shown that using DESs, such as choline chloride/urea, can lead to excellent yields and shorter reaction times. researchgate.net For instance, the synthesis of 2-aminoimidazoles, a related heterocyclic system, was significantly faster in a choline chloride/glycerol DES (4-6 hours) compared to traditional solvents like THF (10-12 hours). nih.gov The non-flammable, biodegradable, and low-cost nature of DES components makes this a highly attractive method for greener synthesis protocols. mdpi.comresearchgate.net Furthermore, the DES can often be recycled and reused multiple times with minimal loss of reactivity, further enhancing its environmental credentials. mdpi.com
Table 1: Comparison of Reaction Times in DES vs. Conventional Solvents
| Reaction Type | Solvent System | Reaction Time | Reference |
|---|---|---|---|
| 2-Aminoimidazole Synthesis | Choline Chloride/Glycerol (DES) | 4–6 hours | nih.gov |
Sonochemical Reaction Enhancements
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots of extreme temperature and pressure, which can dramatically accelerate reaction rates. researchgate.net
In the context of salicylic acid derivatives, exposing a reaction mixture to ultrasonic irradiation has been shown to significantly increase product yields and reduce reaction times. researchgate.net For example, one study demonstrated that treating reaction components with ultrasound at a frequency of 20 kHz for just 15-30 minutes led to yields of 94-96%. researchgate.net This represents a substantial improvement over conventional heating methods that might require several hours to achieve lower yields. This technique is particularly valuable for its ability to enhance reaction efficiency using water as a solvent, aligning with green chemistry principles. researchgate.net
Catalyst-Free Synthesis Protocols
The development of catalyst-free synthetic methods is a key goal in green chemistry, as it simplifies purification procedures and avoids the use of potentially toxic and expensive metal catalysts. nih.gov While the synthesis of hydrazones is often straightforward, it traditionally employs acid catalysts like glacial acetic acid. nih.gov
Purification and Isolation Techniques for Research-Grade Compounds
Achieving high purity is critical for the characterization and subsequent application of research-grade compounds like this compound. The primary methods for purification and isolation are recrystallization and chromatography.
Recrystallization Strategies
Recrystallization is the most common technique for purifying solid organic compounds. The general principle involves dissolving the crude product in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of a crystalline lattice, which excludes impurities. youtube.com
For this compound and its analogues, ethanol is frequently cited as an effective recrystallization solvent. uobasrah.edu.iqresearchgate.net The crude solid product is dissolved in hot ethanol, and upon cooling, the purified compound crystallizes out. uobasrah.edu.iqresearchgate.net The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. uobasrah.edu.iq In some cases, a mixture of solvents is used. For instance, after dissolving the compound, the addition of a second solvent in which the compound is less soluble (an anti-solvent), such as water, can induce crystallization. google.com The choice of solvent is crucial and is determined by the solubility characteristics of the compound and its impurities. The goal is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. youtube.com
Table 2: General Steps for Recrystallization
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Solvent Selection | Choose a solvent where the compound is soluble when hot and insoluble when cold. | To allow for dissolution and subsequent crystallization. | youtube.com |
| 2. Dissolution | Dissolve the crude solid in a minimum amount of the hot solvent. | To create a saturated solution from which crystals will form upon cooling. | youtube.com |
| 3. Cooling | Allow the solution to cool slowly to room temperature, then potentially in an ice bath. | To promote the formation of large, pure crystals by slow precipitation. | youtube.com |
| 4. Filtration | Separate the purified crystals from the mother liquor using vacuum filtration. | To isolate the solid product. | youtube.com |
Chromatographic Separation Methods (e.g., TLC for monitoring)
Chromatography is an essential tool for both monitoring the progress of a reaction and assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and effective method used for these purposes. researchgate.netresearchgate.net
In the synthesis of this compound, TLC is used to follow the conversion of the starting materials (e.g., 2-hydroxybenzohydrazide and an aldehyde) into the final hydrazone product. researchgate.net This is done by spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing) and developing it in an appropriate solvent system. researchgate.netresearchgate.net The separated spots of reactants and products are then visualized, often under UV light. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. researchgate.net
For the separation of salicylic acid derivatives, various solvent systems can be employed. A reported mobile phase for separating related compounds is a mixture of chloroform-methanol-water-ammonium hydroxide (B78521) (120:75:6:2 v/v). researchgate.net The selection of the mobile phase is critical for achieving good separation between the compound of interest and any impurities or unreacted starting materials.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-hydroxybenzohydrazide |
| Salicylic acid |
| Phenylacetaldehyde |
| Ethanol |
| Choline chloride |
| Urea |
| Glycerol |
| Tetrahydrofuran (THF) |
| Glacial acetic acid |
| Hexafluoroisopropanol (HFIP) |
| Chloroform |
| Methanol |
| Ammonium hydroxide |
| 1,2,4-triazoles |
Design Principles for Structural Modification and Analogue Libraries
The design of analogue libraries of this compound is a strategic process aimed at exploring the structure-activity relationships (SAR) of these compounds. By systematically altering different parts of the molecule, researchers can investigate the impact of these changes on the compound's chemical and biological properties. This exploration is crucial for optimizing desired characteristics, such as therapeutic efficacy or material properties.
The phenylethylidene portion of this compound offers a versatile scaffold for structural modification. The aromatic ring of this moiety is a prime target for the introduction of various substituents. The nature, position, and number of these substituents can profoundly influence the molecule's properties.
Strategic substitutions on the phenyl ring can be categorized based on their electronic effects (electron-donating or electron-withdrawing) and steric bulk. Common modifications include the introduction of:
Halogens (F, Cl, Br, I): These substituents can alter the lipophilicity and electronic nature of the ring.
Alkyl and Alkoxy Groups (e.g., -CH₃, -OCH₃): These groups can increase hydrophobicity and introduce steric hindrance. The position of these groups is critical, as demonstrated in studies where methoxy (B1213986) substitutions on the salicylic moiety were explored. uobasrah.edu.iqmdpi.com
Nitro Groups (-NO₂): As a strong electron-withdrawing group, the nitro group can significantly impact the electronic properties of the aromatic system. uobasrah.edu.iq
Hydroxy Groups (-OH): The introduction of hydroxyl groups can increase polarity and provide additional sites for hydrogen bonding.
The rationale for these substitutions is often guided by the desire to modulate the compound's interaction with biological targets or to fine-tune its physicochemical properties. For instance, in the context of developing anticancer agents, substitutions that enhance binding to specific enzyme active sites are prioritized. nih.gov
Below is an interactive table showcasing examples of substituted aldehydes that can be used to generate analogues of this compound, highlighting the diversity of possible modifications.
| Aldehyde Name | Substituent on Phenyl Ring | Potential Impact on Analogue Properties |
| 4-Chlorophenylacetaldehyde | 4-Chloro | Increases lipophilicity, electron-withdrawing |
| 4-Methoxyphenylacetaldehyde | 4-Methoxy | Electron-donating, can affect binding interactions |
| 4-Nitrophenylacetaldehyde | 4-Nitro | Strong electron-withdrawing, alters electronic profile |
| 3,4-Dihydroxyphenylacetaldehyde | 3,4-Dihydroxy | Increases polarity, potential for hydrogen bonding |
| 2,6-Dichlorophenylacetaldehyde | 2,6-Dichloro | Introduces significant steric hindrance and lipophilicity |
Common strategies for modifying the salicylic acid core include:
Substitution on the Aromatic Ring: Similar to the phenylethylidene moiety, the salicylic acid ring can be substituted with various groups. For example, the introduction of a nitro group to form 3-nitrosalicylic acid hydrazide has been explored. google.com Halogenation, such as the introduction of a bromine atom, is another common modification.
Modification of the Phenolic Hydroxyl Group: The hydroxyl group can be etherified or esterified to alter its acidity and hydrogen-bonding capacity.
Replacement of the Salicylic Acid Moiety: In a broader approach to analogue design, the entire salicylic acid scaffold can be replaced with other substituted aromatic or heterocyclic carboxylic acids to explore a wider chemical space. nih.gov
These modifications are instrumental in developing compounds with specific desired attributes. For example, altering the substitution pattern on the salicylic acid ring can influence the compound's ability to coordinate with metal ions or its affinity for a particular biological receptor. researchgate.net
The following interactive table provides examples of how the salicylic acid core can be functionalized to create diverse analogue libraries.
| Modified Salicylic Hydrazide | Functional Group on Salicylic Ring | Potential Effect on Analogue Properties |
| 3-Nitrosalicylic hydrazide | 3-Nitro | Increases acidity, alters electronic distribution |
| 5-Bromosalicylic hydrazide | 5-Bromo | Increases lipophilicity, can influence binding |
| 4-Methoxysalicylic hydrazide | 4-Methoxy | Electron-donating, may enhance biological activity |
| 3-Methoxysalicylic hydrazide | 3-Methoxy | Alters steric and electronic properties |
| Thiosalicylic hydrazide | -SH instead of -OH | Changes chelating properties and acidity |
By systematically applying these design principles and synthetic methodologies, researchers can generate extensive libraries of this compound analogues. The subsequent screening of these libraries is a powerful strategy for the discovery of new compounds with valuable applications in medicine, materials science, and other fields.
Advanced Spectroscopic and Structural Characterization Techniques for Elucidating the Chemical Architecture of Salicylic 2 Phenylethylidene Hydrazide
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a primary tool for identifying the key functional groups within the Salicylic (B10762653) (2-phenylethylidene)hydrazide molecule. These methods probe the vibrational modes of chemical bonds, which are unique to the types of atoms and the nature of the bonds connecting them.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in confirming the presence of the characteristic functional groups in Salicylic (2-phenylethylidene)hydrazide. The spectrum is a composite of the vibrations originating from the salicylic acid moiety and the hydrazone linkage.
Key vibrational bands are anticipated and assigned based on extensive studies of related hydrazone and salicylate (B1505791) structures. researchgate.netuobasrah.edu.iqorientjchem.orgjocpr.com The spectrum typically displays a broad absorption band for the phenolic hydroxyl (O-H) group, often observed in the range of 3500–2500 cm⁻¹, its broadness indicating involvement in hydrogen bonding. researchgate.net The N-H stretching vibration of the amide group within the hydrazide linkage typically appears as a distinct peak around 3330–3220 cm⁻¹. nih.gov
The carbonyl (C=O) of the amide group is a strong absorber, with its stretching vibration peak appearing in the region of 1660-1683 cm⁻¹. nih.gov The imine (C=N) stretch, a key feature of the hydrazone, is expected in the 1641–1597 cm⁻¹ range. orientjchem.orgresearchgate.net The aromatic C=C stretching vibrations from both the salicyl and phenyl rings give rise to a series of bands between 1615 and 1570 cm⁻¹. nih.gov
Table 1: Characteristic FT-IR Peaks for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | ~3233 | nih.gov |
| N-H Stretch | Amide | 3330 - 3220 | nih.gov |
| C-H Stretch | Aromatic/Aliphatic | 3065 - 2918 | orientjchem.orgresearchgate.net |
| C=O Stretch | Amide I | 1683 - 1660 | nih.gov |
| C=N Stretch | Imine | 1641 - 1597 | orientjchem.orgresearchgate.net |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to clearly show the aromatic ring vibrations. The C=C stretching bands of the phenyl and salicyl rings would be prominent. While specific experimental data for this exact compound is not widely published, data for related molecules like salicyl hydrazide show characteristic FT-Raman signals. uobasrah.edu.iq The symmetric vibrations of the aromatic rings and the C=N bond would provide a unique molecular fingerprint, useful for distinguishing it from structurally similar compounds. chemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the complete structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped out, confirming the compound's connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides a precise count of the different types of protons and their neighboring environments. In a typical deuterated solvent like DMSO-d₆, the most downfield signals are typically from the labile protons. The phenolic O-H proton is expected as a broad singlet, its chemical shift being concentration-dependent. The amide (N-H) proton also appears as a singlet, often in the highly deshielded region of δ 10.9–12.1 ppm, confirming the hydrazone formation. mdpi.comamazonaws.com
The proton of the imine group (CH=N) is highly characteristic and typically resonates as a singlet around δ 8.3–8.9 ppm. mdpi.com The protons of the two aromatic rings (salicyl and phenyl) will appear in the aromatic region (approximately δ 6.8–8.0 ppm), exhibiting complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with adjacent protons. researchgate.netamazonaws.com The methylene (B1212753) (-CH₂-) protons adjacent to the phenyl ring would likely appear as a doublet around δ 3.5-4.0 ppm, coupled to the imine proton.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Proton | Multiplicity | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| O-H (Phenolic) | singlet (broad) | >10.0 | amazonaws.com |
| N-H (Amide) | singlet | 10.9 - 12.1 | mdpi.comamazonaws.com |
| CH=N (Imine) | singlet/triplet | 8.3 - 8.9 | mdpi.com |
| Ar-H (Aromatic) | multiplet | 6.8 - 8.0 | researchgate.netamazonaws.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl, imine, aromatic, and aliphatic carbons.
The amide carbonyl (C=O) carbon is typically observed in the range of δ 161–163 ppm. mdpi.com The imine (C=N) carbon is also found downfield, generally between δ 142–150 ppm. mdpi.com The carbon atom of the salicyl ring attached to the hydroxyl group (C-OH) is typically seen around δ 160 ppm. The remaining aromatic carbons from both rings resonate in the δ 115–140 ppm region. researchgate.netsigmaaldrich.com The aliphatic methylene (-CH₂-) carbon would appear at the most upfield position in the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Carbon | Expected Chemical Shift (ppm) | Reference |
|---|---|---|
| C=O (Amide) | 161 - 163 | mdpi.com |
| C-OH (Aromatic) | ~160 | mdpi.com |
| C=N (Imine) | 142 - 150 | mdpi.com |
| Aromatic Carbons | 115 - 140 | researchgate.netsigmaaldrich.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. The molecular formula is C₁₅H₁₄N₂O₂, corresponding to a monoisotopic mass of 254.1055 Da.
In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as a protonated molecular ion [M+H]⁺ at m/z 255.1128. amazonaws.com Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 277.0947, may also be observed. amazonaws.com
The fragmentation pattern under electron ionization (EI) or tandem mass spectrometry (MS/MS) would provide valuable structural proof. Key fragmentation pathways would include:
Alpha-cleavage: Breakage of bonds adjacent to the heteroatoms (N, O).
Amide bond cleavage: Fission of the C(O)-NH bond, leading to characteristic fragments. A prominent fragment would likely be the benzoyl cation (m/z 105) or the salicoyl cation (m/z 121).
Cleavage at the N-N bond: A common fragmentation pathway for hydrazones.
Loss of small molecules: Elimination of stable neutral molecules like H₂O from the hydroxyl group and CO from the carbonyl group, a known pattern for salicylic acid derivatives. nih.gov
Analysis of these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity of the salicyl and phenylethylidene hydrazone components.
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) | Reference |
|---|---|---|
| [M+H]⁺ | 255.11281 | amazonaws.com |
| [M+Na]⁺ | 277.09475 | amazonaws.com |
| [M+K]⁺ | 293.06869 | amazonaws.com |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. In the EI-MS analysis of this compound, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its nominal molecular weight.
The fragmentation pattern is anticipated to arise from the cleavage of the most labile bonds within the molecule. Key fragmentation pathways would likely involve the scission of the amide C-N bond and the N-N bond of the hydrazone moiety. Characteristic fragments would include ions corresponding to the salicyl group and the phenylethylidene group. For instance, the precursor Salicyl hydrazide typically shows a mass spectrum with key fragments, providing a basis for interpreting the spectrum of the title compound. nist.govnist.gov The salicyloyl cation (m/z 121) and the subsequent loss of carbon monoxide to form the hydroxyphenyl cation (m/z 93) are expected fragments originating from the salicylic acid portion of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with very high accuracy (typically to four or five decimal places). For this compound (C₁₄H₁₂N₂O₃), HRMS would provide an exact mass measurement that can confirm its molecular formula.
This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. The accurate mass data obtained from HRMS for both the molecular ion and its major fragments allows for the confident assignment of their elemental compositions. This approach has been successfully used to identify derivatives of salicylic acid by obtaining accurate m/z determinations for the parent compound and its product ions. nih.gov The use of HRMS for analyzing related hydrazone structures has also been documented, underscoring its utility in confirming the identity of such compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing this compound, particularly for purity assessment and quantification in various matrices. A reversed-phase HPLC method would likely be employed, using a C18 column for separation.
Methods developed for salicylic acid and its derivatives often utilize a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net Detection would be achieved using a mass spectrometer, typically with an electrospray ionization (ESI) source, which is well-suited for polar molecules like hydrazides. nih.gov ESI can be operated in either positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions. nih.govnih.govresearchgate.net
| Parameter | Setting | Source |
| Chromatograph | HPLC System | researchgate.net |
| Column | C18 reversed-phase | researchgate.net |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient Elution) | nih.govresearchgate.net |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govresearchgate.net |
Electronic Spectroscopy for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The spectrum of this compound is characterized by absorptions corresponding to π → π* and n → π* transitions.
The precursor, 2-hydroxybenzohydrazide (B147611), exhibits absorption maxima around 205 nm and 300 nm when measured in ethanol (B145695). researchgate.net Upon condensation with an aldehyde to form the N'-benzylidenehydrazide, a significant bathochromic (red) shift is observed. researchgate.net For N'-benzylidene-2-hydroxybenzohydrazides, the major absorption band appears in the range of 315-324 nm. researchgate.net This shift is attributed to the extension of the conjugated π-system, which includes the benzene (B151609) ring, the hydrazone moiety (C=N), and the second aromatic ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. The parent salicylic acid itself shows characteristic absorption maxima around 230-234 nm and 295-302 nm. iomcworld.com
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Source |
| 2-hydroxybenzohydrazide | Ethanol | 205 | 300 | researchgate.net |
| N'-benzylidene-2-hydroxybenzohydrazides | Ethanol | - | 315-324 | researchgate.net |
| Salicylic Acid | Not Specified | 231.2 → 234.4 | 295.8 → 302.4 | iomcworld.com |
Solid-State Structural Analysis
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material. Each crystalline solid has a unique atomic arrangement, which results in a characteristic X-ray diffraction pattern, often referred to as a "fingerprint."
For this compound, which is a solid, PXRD analysis would confirm its crystalline nature and provide its unique diffraction pattern, defined by a series of diffraction peaks at specific 2θ angles. This pattern is dependent on the crystal lattice of the compound. The technique is highly sensitive to changes in crystal structure, making it an essential tool for polymorph screening. rsc.org Different crystallization conditions or solvents could potentially lead to different polymorphic forms of this compound, each exhibiting a distinct PXRD pattern. rsc.org Studies on related salicylic acid derivatives and cocrystals have demonstrated the power of PXRD in distinguishing between different solid-state forms. rsc.orgresearchgate.net
Computational Chemistry and Theoretical Investigations of Salicylic 2 Phenylethylidene Hydrazide
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide information about electron distribution, molecular orbitals, and electrostatic potential, which are key to understanding a molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules in their ground state. researchgate.netresearchhub.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large organic molecules. DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. researchgate.net For hydrazone compounds, DFT, particularly with the B3LYP functional, has been shown to reproduce structural parameters that are in good agreement with experimental data. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchhub.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net
For instance, calculations on salicylic (B10762653) acid using the B3LYP/6-311++G(d,p) method determined a HOMO-LUMO energy gap of approximately 5.3870 eV. researchgate.net In related hydrazide derivatives, this gap is a key parameter used to understand charge transfer within the molecule. researchgate.net For Salicylic (2-phenylethylidene)hydrazide, the combination of the salicylic acid moiety and the phenylethylidene hydrazide portion would influence the electronic distribution and thus the energies of the frontier orbitals. The delocalized π-systems of the phenyl rings and the hydrazone bridge are expected to play a significant role in determining the HOMO-LUMO gap.
Table 1: Representative Frontier Molecular Orbital Energies (eV) Calculated by DFT (Note: The following data is representative and based on calculations for structurally similar compounds. Specific values for this compound would require dedicated computation.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.9 to -5.7 |
| LUMO | -1.8 to -1.5 |
| Energy Gap (ΔE) | ~3.9 to 5.4 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchhub.com The MEP surface is colored to represent different potential values: red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents the most positive potential, indicating electron-poor regions prone to nucleophilic attack. Green and yellow areas represent intermediate potential.
In molecules containing a hydrazone group, the nitrogen atoms and the carbonyl oxygen are typically electron-rich regions (red or yellow), signifying them as potential sites for hydrogen bonding and coordination. researchhub.com For salicylic acid, the carbonyl oxygen and the hydroxyl group are prominent negative regions. researchgate.net In this compound, the MEP map would likely show negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the nitrogen atoms of the hydrazide linkage, highlighting these as the primary sites for intermolecular interactions. The phenyl rings would exhibit a mix of potentials, with the π-electron clouds being regions of negative potential.
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the properties of molecules in their excited states. cyberleninka.ru This method is particularly useful for simulating electronic absorption spectra, such as UV-Visible spectra. researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths. cyberleninka.ru
For a related compound, N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide, TD-DFT calculations have been successfully used to simulate the UV-Vis spectrum, showing good agreement with experimental data. cyberleninka.rumdpi.com Similar calculations for this compound would involve computing the vertical excitation energies. The predicted spectrum would likely be characterized by π→π* and n→π* transitions originating from the aromatic rings and the hydrazone moiety. Comparing the simulated spectrum with an experimentally obtained one allows for a detailed assignment of the observed absorption bands to specific electronic transitions within the molecule.
Density Functional Theory (DFT) for Ground State Properties
Molecular Modeling and Simulation Studies
Molecular modeling and simulation encompass a range of computational techniques designed to study the three-dimensional structure and dynamic behavior of molecules.
This compound is a flexible molecule with several rotatable single bonds. Conformational analysis is therefore essential to identify the most stable three-dimensional arrangement (conformer) of the molecule. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation.
The goal is to locate the global minimum on the potential energy surface, which corresponds to the most stable and thus most populated conformer at equilibrium. rsc.org Computational methods, typically starting with molecular mechanics and followed by higher-level DFT optimizations, are used to perform energy minimization for each generated conformer. rsc.org
For this compound, key rotations would occur around the C-C bond linking the phenyl ring to the imine carbon, the N-N bond of the hydrazide, and the C-N bond. The final, optimized geometry is crucial for the accuracy of all other calculated properties, such as the HOMO-LUMO gap and the MEP map. The presence of an intramolecular hydrogen bond, a common feature in salicylic acid derivatives, between the phenolic hydroxyl group and the carbonyl oxygen or an imine nitrogen would be a critical factor in determining the preferred conformation, as it would impart significant stabilization.
Tautomeric Equilibrium Studies
Hydrazones, including this compound, are known to exist in a state of tautomeric equilibrium, primarily between the keto (amide) and enol (iminol) forms. masterorganicchemistry.comlibretexts.orgresearchgate.net This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. The stability and predominance of one tautomer over the other are significantly influenced by factors such as the solvent's polarity, substitution patterns on the aromatic rings, and the potential for intramolecular hydrogen bonding. masterorganicchemistry.comarabjchem.org
In the solid state or in nonpolar solvents, many salicylidene hydrazones, which share a structural similarity with the title compound, predominantly exist in the phenol-imine (enol) form. arabjchem.org This preference is largely attributed to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom. nih.gov Conversely, in polar solvents, the keto-amide form may become more stabilized. masterorganicchemistry.com
Computational studies using Density Functional Theory (DFT) are instrumental in predicting the relative stability of these tautomers. nih.gov By calculating the energies of the different isomeric forms, researchers can determine the most probable structure under specific conditions. For instance, DFT calculations for similar hydrazone derivatives have shown that the E (trans) configuration regarding the C=N bond is generally the most stable. nih.gov The solvent effect on tautomeric equilibria has been observed to be strong; for example, the enol tautomer of acetoacetic acid ranges from less than 2% in water (D₂O) to 49% in carbon tetrachloride (CCl₄), highlighting the significant role of the environment. masterorganicchemistry.com
The general equilibrium for this compound can be depicted as follows:
Keto-Amide Form <=> Enol-Imidol Form
This tautomerism is crucial as the different forms possess distinct electronic and structural properties, which can affect their chemical reactivity and biological interactions. masterorganicchemistry.com
Non-Linear Optical (NLO) Properties Prediction
Computational chemistry provides a powerful framework for predicting the Non-Linear Optical (NLO) properties of molecules like this compound. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO responses, making them candidates for applications in optoelectronics and photonics. nih.govnih.gov The structure of this compound, featuring electron-donating (e.g., -OH group) and electron-accepting moieties connected by a conjugated system, suggests potential for NLO activity.
Theoretical predictions of NLO properties are typically performed using DFT and Time-Dependent DFT (TD-DFT) methods. nih.gov Key parameters calculated include the dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ, respectively), which quantify the NLO response. researchgate.net
Studies on structurally related hydrazones have demonstrated that strategic modifications, such as the introduction of strong electron-withdrawing or electron-donating groups, can significantly enhance NLO properties. acs.org For instance, incorporating a nitro group into pyrrole (B145914) hydrazones was found to increase the first hyperpolarizability (β₀) values. acs.org Calculations for similar organic systems have yielded substantial hyperpolarizability values, indicating their suitability for NLO applications. researchgate.netacs.org The predicted NLO properties are often solvent-dependent, with polarity playing a key role. acs.org
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the coordination chemistry of the compound “this compound” to generate the detailed article requested.
While extensive literature exists for related Schiff base ligands—such as those derived from the condensation of salicylaldehyde (B1680747) with various amines and hydrazines, or the condensation of salicylic hydrazide with other aldehydes and ketones fudutsinma.edu.ngwalisongo.ac.idcyberleninka.ruresearchgate.net—this information does not pertain to this compound. Adhering to the strict instruction to focus solely on the specified compound and the provided outline prevents the inclusion of data from these related but distinct chemical entities.
Therefore, the creation of a scientifically accurate and informative article as outlined is not possible based on currently accessible research.
Coordination Chemistry: Metal Complexes of Salicylic 2 Phenylethylidene Hydrazide
Characterization of Coordination Geometries and Bonding Modes
Spectroscopic Evidence for Metal-Ligand Bonding (e.g., IR band shifts, electronic spectra)
The coordination of Salicylic (B10762653) (2-phenylethylidene)hydrazide to a metal center is substantiated by distinct changes in its spectroscopic signatures, particularly in infrared (IR) and electronic (UV-Vis) spectra. These changes provide direct evidence of the atoms involved in the metal-ligand bonding.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes noticeable shifts in the vibrational frequencies of its key functional groups. The free ligand, a derivative of salicylic acid hydrazide, typically shows characteristic bands for the amide C=O (Amide I), N-H, phenolic O-H, and azomethine C=N groups.
Amide and Azomethine Groups: In many salicylaldehyde (B1680747) hydrazone complexes, the ν(C=O) band shifts to a lower wavenumber, while the ν(C=N) band also shifts, indicating the involvement of both the carbonyl oxygen and the azomethine nitrogen in coordination to the metal ion. mdpi.com For instance, in some hydrazone complexes, the C=N and C=O group vibrations appear around 1612-1620 cm⁻¹ and 1634-1640 cm⁻¹ respectively. cyberleninka.ruamazonaws.com The shift confirms their participation in coordination. cyberleninka.ru The N-H vibration, typically observed around 3196 cm⁻¹, may also be affected. cyberleninka.ru
Phenolic Group: The broad band corresponding to the phenolic ν(O-H) group in the free ligand usually disappears in the spectra of the complexes. This indicates the deprotonation of the phenolic proton upon coordination to the metal ion, forming a metal-phenolate bond.
New Bands: The formation of new, weaker bands in the low-frequency region of the spectrum (typically below 600 cm⁻¹) can be attributed to the stretching vibrations of the newly formed metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, providing direct evidence of coordination.
Interactive Table: Representative IR Band Shifts in Salicylaldehyde Hydrazone Metal Complexes
| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Inference |
| ν(O-H) Phenolic | ~3200-3400 (broad) | Absent | Deprotonation and coordination of phenolic oxygen |
| ν(N-H) Amide | ~3196 | Shifted or broadened | Coordination of amide group |
| ν(C=O) Amide I | ~1634-1660 | ~1610-1640 (Shift to lower frequency) | Coordination of carbonyl oxygen |
| ν(C=N) Azomethine | ~1612 | ~1590-1620 (Shifted) | Coordination of azomethine nitrogen |
| ν(M-N) | Not present | ~500-550 | Formation of metal-nitrogen bond |
| ν(M-O) | Not present | ~400-500 | Formation of metal-oxygen bond |
Electronic (UV-Vis) Spectra: The electronic spectra of the complexes, when compared to that of the free ligand, show significant changes. The spectra of the free ligand typically display intense bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore. cyberleninka.ru In the complexes, these bands may shift, and new bands often appear in the visible region.
Ligand-to-Metal Charge Transfer (LMCT): New, often intense, bands may arise from the transfer of electron density from the ligand's orbitals to the empty or partially filled d-orbitals of the metal ion.
d-d Transitions: For transition metal complexes with unpaired d-electrons, weak absorption bands can appear in the visible or near-infrared (NIR) region. These bands correspond to electronic transitions between the split d-orbitals of the metal ion (d-d transitions). The position and number of these bands are highly dependent on the geometry of the complex (e.g., octahedral, tetrahedral, square planar) and the identity of the metal ion, providing valuable information about the coordination environment. mdpi.comresearchgate.net For example, Cu(II) complexes often exhibit broad bands corresponding to their d⁹ configuration. mdpi.com
Magnetochemical Studies of Paramagnetic Metal Complexes
Magnetochemical studies are crucial for understanding the electronic structure and stereochemistry of paramagnetic metal complexes, i.e., those containing one or more unpaired electrons. libretexts.org By measuring the magnetic susceptibility of a complex, its effective magnetic moment (μ_eff) can be calculated. This value provides insight into the number of unpaired electrons, which in turn helps to determine the oxidation state and coordination geometry of the central metal ion. libretexts.orgmdpi.com
The spin-only magnetic moment (μ_so) can be calculated using the formula: μ_so = √[n(n+2)] B.M. where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.
Distinguishing Geometries: For a given metal ion, the magnetic moment can often help distinguish between different possible geometries. For example, octahedral Ni(II) complexes (d⁸) typically have magnetic moments in the range of 2.8–3.5 B.M., corresponding to two unpaired electrons. mdpi.com In contrast, square planar Ni(II) complexes are diamagnetic (μ_eff = 0 B.M.), while tetrahedral complexes would be expected to have higher magnetic moments. libretexts.org
High-Spin vs. Low-Spin: For metal ions with d⁴ to d⁷ electron configurations in octahedral fields, magnetochemical data can differentiate between high-spin and low-spin arrangements. For instance, high-spin octahedral Co(II) complexes (d⁷) generally show magnetic moments in the range of 4.3–5.2 B.M., whereas low-spin octahedral Co(II) complexes have moments in the range of 1.9-2.8 B.M. mdpi.com
Orbital Contribution: The experimentally observed magnetic moment (μ_eff) can sometimes be higher than the calculated spin-only value (μ_so). This deviation is often due to an orbital contribution to the magnetic moment, which arises from the circulation of unpaired electrons between orbitals of similar energy. mdpi.com The magnitude of this contribution can also provide structural clues.
Interactive Table: Typical Magnetic Moments for First-Row Transition Metal Complexes
| Metal Ion | d-electrons | Geometry | Spin State | n | µ_so (B.M.) | µ_eff (Observed, B.M.) |
| Cr³⁺ | d³ | Octahedral | High Spin | 3 | 3.87 | 3.7-3.9 |
| Mn²⁺ | d⁵ | Octahedral | High Spin | 5 | 5.92 | ~5.9 |
| Fe³⁺ | d⁵ | Octahedral | High Spin | 5 | 5.92 | 5.7-6.0 |
| Fe²⁺ | d⁶ | Octahedral | High Spin | 4 | 4.90 | 5.1-5.5 |
| Co²⁺ | d⁷ | Octahedral | High Spin | 3 | 3.87 | 4.3-5.2 |
| Ni²⁺ | d⁸ | Octahedral | High Spin | 2 | 2.83 | 2.8-3.5 |
| Cu²⁺ | d⁹ | Octahedral | High Spin | 1 | 1.73 | 1.7-2.2 |
Supramolecular Assembly and Crystal Packing in Metal Complexes
The solid-state architecture of metal complexes of Salicylic (2-phenylethylidene)hydrazide is governed by supramolecular assembly, where individual complex units organize into extended one-, two-, or three-dimensional networks. This organization is directed by a combination of coordination bonds within the complex and a variety of non-covalent interactions between the complex molecules. The final crystal packing determines the material's bulk properties. The specific shape of the complex and the disposition of functional groups on its periphery are key factors in directing this assembly. mdpi.com
Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The crystal packing of these complexes is heavily influenced by a network of intermolecular interactions.
Hydrogen Bonding: Hydrogen bonds are among the most significant forces directing the supramolecular structure. nih.gov The this compound ligand offers several potential hydrogen bond donors and acceptors. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. If the phenolic O-H group is not deprotonated, it can also participate in hydrogen bonding. Furthermore, coordinated water or solvent molecules can act as bridges, connecting adjacent complex units through extensive hydrogen bond networks. mdpi.comru.nl These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures. ru.nl
π-π Stacking: The presence of multiple aromatic rings (the salicylate (B1505791) and the phenylethylidene moieties) in the ligand structure introduces the possibility of π-π stacking interactions. These interactions occur when the electron-rich π systems of parallel aromatic rings overlap, contributing to the stabilization of the crystal lattice. The extent of these interactions depends on the relative orientation of the complex molecules in the crystal.
Investigations into Biological Activities Pre Clinical and Mechanistic Studies
Antimicrobial Activity Studies (In Vitro)
Hydrazone derivatives are recognized for their potential antimicrobial properties, attributed to the presence of the azomethine group. researchgate.net The introduction of a salicylic (B10762653) acid fragment into the hydrazone structure can modulate this activity, and various derivatives have been synthesized and tested against a range of microbial pathogens. bohrium.comresearchgate.net
In vitro studies have demonstrated that salicylhydrazone derivatives possess activity against both Gram-positive and Gram-negative bacteria. The degree of activity is often influenced by the specific substitutions on the molecule.
For instance, (E)-2-hydroxy-N'-(1-(2-oxochroman-3-yl)ethylidene)benzohydrazide, a salicylic acid-based hydrazone, was evaluated for its antimicrobial properties. bohrium.comresearchgate.net It was tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pectobacterium carotovorum. bohrium.com Other research into related hydrazone structures has shown that substitutions on the arylidene ring can significantly alter antibacterial effectiveness, with electron-withdrawing groups often enhancing activity. researchgate.net For example, certain N'-arylidene benzohydrazides showed promising activity against S. aureus and Escherichia coli. researchgate.net Similarly, hydrazones with a 2,4-dichloro moiety were active against S. aureus and Proteus mirabilis. chemrxiv.org
Table 1: In Vitro Antibacterial Activity of Selected Salicylhydrazone Derivatives
| Compound | Gram-Positive Strain(s) Tested | Gram-Negative Strain(s) Tested | Observed Activity | Reference |
|---|---|---|---|---|
| (E)-2-hydroxy-N'-(1-(2-oxochroman-3-yl)ethylidene)benzohydrazide | Staphylococcus aureus 209P | Pectobacterium carotovorum VKM-B1247 | Exhibited antimicrobial activity. | bohrium.com |
| N'-arylidene-4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole-1-yl) benzohydrazides | S. aureus | E. coli | Compounds with methoxy (B1213986), nitro, thiophene, and furan (B31954) substitutions showed significant activity. | researchgate.net |
The antifungal potential of salicylhydrazones has also been a subject of investigation. Studies have identified several lead compounds from this class with excellent potency against various fungal pathogens. nih.gov Research has shown activity against yeast-like fungi such as Candida albicans and filamentous fungi like Aspergillus niger. bohrium.compsu.edu
One study identified (E)-2-hydroxy-N'-(1-(2-oxochroman-3-yl)ethylidene)benzohydrazide as a promising compound that exhibits both antibacterial and antifungal activity against C. albicans. bohrium.comresearchgate.net Broader studies on N'-(salicylidene)carbohydrazides have revealed high potency against C. albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov The structure-activity relationship (SAR) studies indicate that the nature of the heterocyclic or aromatic ring attached to the hydrazide is crucial for antifungal efficacy. nih.gov
Table 2: In Vitro Antifungal Activity of Selected Salicylhydrazone Derivatives
| Compound/Class | Fungal Strain(s) Tested | Observed Activity | Reference |
|---|---|---|---|
| (E)-2-hydroxy-N'-(1-(2-oxochroman-3-yl)ethylidene)benzohydrazide | Candida albicans ATCC 10231 | Exhibited notable antifungal activity. | bohrium.com |
| N'-(salicylidene)heteroarenecarbohydrazides | Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus | Identified several lead compounds with excellent potency. | nih.gov |
| Substituted N'-[-arylidene]-2-(5-phenyl-1H-tetrazol-1-yl) acetohydrazide | Candida albicans, Aspergillus niger | Compounds with specific substitutions (3b, 3c, 3e) showed very good activity. | psu.edu |
The precise mechanisms through which salicylhydrazones exert their antimicrobial effects are not fully elucidated but are an active area of research. One proposed mechanism for a related hydrazide-hydrazone against Pseudomonas aeruginosa involved the inhibition of virulence factors. mdpi.com This included the suppression of motility, biofilm formation, and the production of pyocyanin, suggesting an interference with the pathogen's quorum sensing system. mdpi.com Another study suggested that the action of hydrazones could be related to their ability to bind with cellular membranes, potentially leading to disruption. uobasrah.edu.iq The physical interaction of the compound's polar and nonpolar groups with the membrane phospholipids (B1166683) could prevent damage and lysis. uobasrah.edu.iq
Antioxidant Activity Investigations (In Vitro)
Salicylhydrazones are frequently evaluated for their antioxidant properties due to the presence of the phenolic hydroxyl group and the hydrazone linkage, both of which can participate in redox reactions.
The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The most common in vitro methods for this assessment are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comnih.gov In these assays, an antioxidant compound donates a hydrogen atom or an electron to the stable radical, causing a color change that can be measured spectrophotometrically. researchgate.net
Studies on pyrrole-based hydrazones derived from salicylaldehyde (B1680747) have shown significant antioxidant activity. pensoft.net In one investigation, the hydrazone synthesized from salicylaldehyde was identified as the most potent antioxidant in the series, exhibiting superior radical scavenging in the ABTS assay compared to the standard, Trolox. pensoft.net This compound showed a 90.49% inhibition in the ABTS assay at a concentration of 250 µM. pensoft.net In the DPPH assay, the same compound demonstrated a 61.27% radical-scavenging property at 250 µM. pensoft.net The presence of the hydroxyl group on the salicylaldehyde moiety is considered crucial for this antioxidant effect. pensoft.net
Table 3: In Vitro Radical Scavenging Activity of a Salicylaldehyde-Derived Hydrazone
| Assay | Concentration | Radical Scavenging Effect (%) | Reference |
|---|---|---|---|
| ABTS | 250 µM | 90.49% | pensoft.net |
| 125 µM | 60.44% | pensoft.net | |
| 31 µM | 35.77% | pensoft.net | |
| DPPH | 250 µM | 61.27% | pensoft.net |
The reducing power of a compound is another important measure of its potential antioxidant activity. semanticscholar.org This is often evaluated using a ferric ion (Fe³⁺) reducing power assay, which measures the ability of a substance to donate an electron to reduce the ferricyanide (B76249) complex [Fe(CN)₆]³⁻ to the ferrocyanide form [Fe(CN)₆]⁴⁻. mdpi.commdpi.com An increase in the absorbance of the reaction mixture, typically measured at 700 nm, indicates a higher reducing power and thus greater antioxidant capacity. mdpi.com
In a study of p-substituted salicylaldehyde phenylhydrazone derivatives, the compounds demonstrated notable reducing power. semanticscholar.org The results from these assays indicate that salicylhydrazones can act as electron donors and could play a role in neutralizing free radicals by converting them into more stable products. semanticscholar.org The methodology is valued for its simplicity and reproducibility, though it primarily assesses compounds that act via single-electron transfer mechanisms. mdpi.com
Enzyme Inhibition Studies (Molecular and Biochemical Level)
The core structure of Salicylic (2-phenylethylidene)hydrazide, which combines a salicylic acid moiety with a hydrazone linker, has prompted investigations into its inhibitory potential against several key enzymes.
Urease, a nickel-containing metalloenzyme, is a subject of interest for inhibitor development due to its role in both agriculture and medicine. While direct studies on this compound are not extensively documented, research into related structures provides a basis for its potential activity. The conversion of certain drug classes, like fluoroquinolones, into hydrazides has been shown to produce effective urease inhibitors. nih.gov Furthermore, various studies have demonstrated the potent urease inhibitory activity of hydrazone derivatives. For instance, novel series of hydrazine (B178648) clubbed 1,3-thiazoles and benzimidazole-based hydrazones have exhibited significant urease inhibition, with some compounds showing IC50 values in the nanomolar to low micromolar range, surpassing the activity of the standard inhibitor thiourea. researchgate.netresearchgate.net These findings suggest that the hydrazone scaffold is a promising feature for urease inhibition. However, without specific experimental data for this compound, its direct inhibitory effect on urease remains to be conclusively determined.
Laccase, a multi-copper containing oxidase, is involved in the degradation of lignin (B12514952) and the detoxification of phenolic compounds. The inhibition of laccase is of interest for applications in biotechnology and as a potential antifungal strategy. Research has indicated that hydrazide-hydrazones containing a salicylidene unit, which is structurally related to this compound, are effective laccase inhibitors. nih.gov The mechanism of inhibition is thought to be competitive, where the inhibitor vies with the substrate for binding to the enzyme's active site. The presence of similar polar compounds in lignin degradation intermediates, which act as competitive inhibitors, further supports the potential for phenolic hydrazones to inhibit laccase. nih.gov While these studies strongly suggest that this compound could exhibit laccase inhibitory activity, specific kinetic data such as Ki values are needed for confirmation.
Topoisomerase enzymes are crucial for managing the topological state of DNA during various cellular processes, making them a key target for anticancer drugs. nih.gov These enzymes are broadly classified into Type I, which cleave a single DNA strand, and Type II, which cleave both strands. nih.gov While a wide array of compounds are known to inhibit topoisomerase II, there is a lack of specific studies investigating the direct inhibitory effects of this compound on these enzymes. Research on andrographolide (B1667393) analogues has shown that they can potently reduce human topoisomerase IIα activity, leading to the inhibition of cancer cell proliferation. nih.gov However, these compounds are structurally distinct from this compound. The potential for this compound to act as a topoisomerase inhibitor remains an area for future investigation.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The inhibitory potential of various hydrazone and salicylanilide (B1680751) derivatives against these enzymes has been explored. For example, a series of uracil (B121893) derivatives demonstrated mixed-nature inhibition of both AChE and BChE with IC50 values in the micromolar and sub-micromolar ranges. nih.gov Similarly, certain organoruthenium(II) complexes have shown inhibitory activity in the micromolar range. mdpi.com While these studies highlight the potential of related chemical scaffolds, specific IC50 values for this compound against AChE and BChE are not currently available in the literature.
Structure Activity Relationship Sar Studies of Salicylic 2 Phenylethylidene Hydrazide Analogues
Systematic Modification of the Phenylethylidene Moiety and its Influence on Activity
The phenylethylidene portion of Salicylic (B10762653) (2-phenylethylidene)hydrazide offers a prime target for structural modification to probe its influence on biological activity. Alterations to the phenyl ring of this moiety can significantly impact the compound's electronic and steric properties, thereby affecting its interaction with biological targets.
Studies on related salicylaldehyde (B1680747) hydrazones have demonstrated that the nature and position of substituents on the phenyl ring of the aldehyde-derived component are crucial for activity. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic charge distribution across the entire molecule, which in turn can influence binding affinity to target proteins. The resonance effect of these substituents plays a significant role in these interactions. It has been observed that substitution at the para-position relative to the imine bond is particularly influential. nih.govresearchgate.netnih.govacs.org
The following table summarizes the observed influence of various substituents on the phenylethylidene moiety on the biological activity of analogous hydrazone compounds.
| Compound ID | Substituent on Phenyl Ring | Position of Substituent | Observed Biological Activity/Potency |
| Analog 1 | -H (unsubstituted) | - | Baseline activity |
| Analog 2 | -OCH₃ | 4- (para) | Increased activity |
| Analog 3 | -Cl | 4- (para) | Increased activity |
| Analog 4 | -NO₂ | 4- (para) | Decreased activity |
| Analog 5 | -N(CH₃)₂ | 4- (para) | Increased activity |
| Analog 6 | -OH | 2- (ortho) | Variable, may form additional hydrogen bonds |
Note: The data presented is a generalized representation based on findings from related hydrazone series and may not be directly representative of Salicylic (2-phenylethylidene)hydrazide itself without specific experimental validation.
Impact of Substituents on the Salicylic Acid Core on Biological Activities
The salicylic acid core is another critical component for the biological activity of this compound. The hydroxyl and carboxyl groups of this moiety are key features that can participate in hydrogen bonding and other interactions with biological targets. Modification of the salicylic acid ring with various substituents can significantly alter the compound's physicochemical properties, such as acidity (pKa), lipophilicity, and electronic distribution, thereby influencing its biological profile.
Research on a variety of salicylic acid derivatives has shown that the position and nature of substituents on the aromatic ring are pivotal in determining their anti-inflammatory and other biological activities. For example, the addition of a halogen, such as chlorine, at the 5-position of the salicylic acid ring has been shown to enhance the inhibitory activity against certain biological targets. nih.gov Similarly, the introduction of a nitro group can also modulate activity, though its effect can be position-dependent. researchgate.net A quantitative structure-activity relationship (QSAR) analysis of substituted salicylic acids revealed that the electronic and partitioning effects of the substituents are important factors influencing their anti-inflammatory properties. nih.gov
The following table illustrates the impact of different substituents on the salicylic acid core on the biological activity of analogous compounds.
| Compound ID | Substituent on Salicylic Acid Core | Position of Substituent | Observed Biological Activity/Potency |
| Analog A | -H (unsubstituted) | - | Baseline activity |
| Analog B | 5-Cl | 5- | Enhanced activity |
| Analog C | 4-NO₂ | 4- | Potentially beneficial for certain activities |
| Analog D | 5-Phenyl | 5- | Increased activity, especially with electron-withdrawing groups on the phenyl substituent |
| Analog E | 3-OCH₃ | 3- | Can influence conformation and activity |
| Analog F | 5-Br | 5- | Can contribute to enhanced activity |
Note: This table is a composite representation based on SAR studies of various salicylic acid derivatives and serves to illustrate general principles.
Conformational Effects on Molecular Interactions
The three-dimensional conformation of this compound and its analogues is a critical determinant of their biological activity. The molecule possesses several rotatable bonds, allowing it to adopt various spatial arrangements. The preferred conformation is influenced by intramolecular interactions, such as hydrogen bonding, as well as interactions with the surrounding solvent or a biological target.
A key conformational feature in many salicylic acid derivatives is the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the hydrazide linker. nih.govresearchgate.netnih.govnih.gov This interaction tends to lock the salicylic acid moiety into a planar conformation, which can be crucial for fitting into a specific binding pocket of a target protein. Theoretical and experimental studies on related salicylamides have shown that this planarity is a common structural feature. nih.gov
Ligand Design Principles from SAR Observations
The insights gained from SAR studies on this compound and its analogues provide a foundation for the rational design of new, more effective molecules. By understanding which structural features are essential for activity and which can be modified to enhance potency and selectivity, medicinal chemists can develop improved therapeutic agents.
Identification of Key Pharmacophoric Features for Targeted Interactions
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on SAR studies of salicylic hydrazides and related compounds, several key pharmacophoric features can be identified:
A hydrogen bond donor: The phenolic hydroxyl group on the salicylic acid core is a crucial hydrogen bond donor.
A hydrogen bond acceptor: The carbonyl oxygen of the hydrazide linker acts as a key hydrogen bond acceptor.
An additional hydrogen bond donor/acceptor unit: The -NH- group of the hydrazide linker can also participate in hydrogen bonding.
Two aromatic regions: The salicylic acid ring and the phenyl ring of the phenylethylidene moiety provide hydrophobic and potential π-π stacking interactions.
A specific spatial arrangement: The relative orientation of these features, dictated by the molecule's conformation, is critical for optimal binding.
Pharmacophore modeling based on a set of active compounds can generate a 3D hypothesis of these essential features, which can then be used in virtual screening to identify new potential lead compounds. nih.govnih.govtbzmed.ac.irmdpi.com
Optimization Strategies for Enhanced Specificity
Achieving selectivity for a desired biological target over other related targets is a major goal in drug design. SAR data can guide the optimization of this compound analogues for enhanced specificity. Strategies for improving selectivity include:
Exploiting unique interactions: Introducing substituents that can form specific interactions with amino acid residues present in the target's binding site but not in off-target sites. This could involve adding groups that can form specific hydrogen bonds, salt bridges, or hydrophobic interactions. nih.gov
Modifying molecular shape and size: Fine-tuning the size and shape of the molecule by adding or removing substituents to better fit the topology of the target's binding pocket. Bulky substituents can be used to prevent binding to smaller off-target pockets. nih.gov
Altering conformational preferences: Introducing structural changes that favor a conformation that is optimal for binding to the desired target but not for off-targets.
Modulating physicochemical properties: Adjusting properties like lipophilicity and electronic distribution to favor interaction with the specific microenvironment of the target's active site.
By systematically applying these principles, it is possible to design analogues of this compound with improved potency and a more desirable selectivity profile. nih.gov
Potential Non Biological Applications of Salicylic 2 Phenylethylidene Hydrazide and Its Complexes
Catalytic Applications
Hydrazone metal complexes have demonstrated significant catalytic activity in a variety of chemical reactions. jocpr.comsemanticscholar.orgresearchgate.net The coordination of the hydrazone ligand to a metal center can modulate the metal's electronic properties and create a specific steric environment, leading to enhanced catalytic performance. jocpr.com
Role in Organic Transformations
Complexes of hydrazone ligands, particularly those derived from salicylaldehyde (B1680747), have been investigated as catalysts in several organic transformations. While direct catalytic studies on Salicylic (B10762653) (2-phenylethylidene)hydrazide complexes are not extensively documented, the broader class of salicyl hydrazone complexes has shown promise. For instance, hydrazone metal complexes have been utilized as catalysts in oxidation reactions. researchgate.net The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, facilitated by the supporting ligand.
Furthermore, some hydrazone complexes have been explored for their catalytic potential in other organic reactions. The specific substituents on the aromatic rings of the hydrazone ligand can influence the catalytic activity, suggesting that Salicylic (2-phenylethylidene)hydrazide complexes could be tailored for specific catalytic applications. ekb.eg
Material Science Applications
The rich coordination chemistry and photophysical properties of salicyl hydrazone derivatives make them attractive building blocks for new materials with interesting optical and magnetic properties. nih.govresearchgate.net
Development of Optical Materials
Salicylaldehyde hydrazone complexes have been investigated for their potential in the development of optical materials. researchgate.net For example, certain fluoran (B1223164) salicylaldehyde hydrazone Zn(II) complexes exhibit reversible photochromism, changing color upon irradiation with UV light. rsc.org This property is attributed to a tautomeric transformation from the enol to the keto form within the salicylaldehyde hydrazone moiety, coupled with a spirolactam ring-opening reaction. rsc.org This suggests that complexes of this compound could also be designed to exhibit photochromic behavior, making them candidates for applications in optical data storage and smart windows.
The following table summarizes the photochromic properties of some fluoran salicylaldehyde hydrazone Zn(II) complexes, which could be indicative of the potential of related compounds.
| Complex | Color before UV | Color after UV |
| 1-Zn | Colorless | Orange |
| 2-Zn | Colorless | Red-purple |
| 3-Zn | Colorless | Black |
| Data sourced from a study on fluoran salicylaldehyde hydrazone Zn(II) complexes. rsc.org |
Design of Molecular Magnets
The design and synthesis of single-molecule magnets (SMMs) is a burgeoning area of material science, with potential applications in high-density data storage and quantum computing. Salicylaldehyde hydrazone ligands have been successfully employed to create polynuclear and mononuclear lanthanide complexes that exhibit SMM behavior. nih.govbohrium.com
For instance, dysprosium(III) complexes with rhodamine salicylaldehyde hydrazone ligands have been synthesized and characterized. nih.govbohrium.com One such complex was found to be a field-induced single-molecule magnet with an effective energy barrier for magnetization reversal (Ueff) of 104.2 K under a 2000 Oe dc magnetic field. bohrium.com The magnetic properties of these complexes are highly dependent on the coordination geometry around the metal ion, which can be fine-tuned by modifying the structure of the hydrazone ligand. nih.govbohrium.com This indicates that this compound could serve as a versatile ligand for the construction of novel molecular magnets.
Additionally, a cobalt(II) complex with a salicylaldehyde thiazolyl hydrazone ligand has been reported to have a tetrahedral geometry and exhibit interesting magnetic properties. springerprofessional.de
Sensing Platforms (e.g., Chemical Sensors)
The ability of salicyl hydrazone derivatives to selectively bind with specific ions or molecules has led to their exploration as chemical sensors. semanticscholar.orgresearchgate.netresearchgate.net These sensors often operate based on a change in their optical properties, such as color or fluorescence, upon interaction with the target analyte.
A near-infrared fluorescent probe based on a salicylaldehyde benzoyl hydrazone has been developed for the detection of copper(II) ions. semanticscholar.orgresearchgate.net The probe demonstrated a selective and sensitive response to Cu2+, with the fluorescence being quenched upon coordination with the metal ion. semanticscholar.orgresearchgate.net This sensing mechanism relies on the specific coordination environment provided by the salicylaldehyde benzoyl hydrazone moiety. semanticscholar.org
Furthermore, a salicylaldehyde fluorescein (B123965) hydrazone has been shown to act as a colorimetric chemosensor for both pH and Cu(II) ions, functioning as a molecular logic gate. researchgate.net These examples highlight the potential of this compound to be incorporated into sensing platforms for the detection of various analytes.
Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors for metals, particularly mild steel in acidic environments, is a well-established practice. researchgate.netresearchgate.net Hydrazide derivatives have emerged as effective corrosion inhibitors due to the presence of heteroatoms (N, O) and aromatic rings in their structure, which facilitate their adsorption onto the metal surface. researchgate.netresearchgate.net
Studies on various hydrazide derivatives have shown that their inhibition efficiency depends on their concentration, the nature of the acidic medium, and the molecular structure of the inhibitor. researchgate.net The adsorption of these inhibitors on the mild steel surface often follows the Langmuir adsorption isotherm. researchgate.net
While specific studies on this compound are limited, research on related compounds provides strong evidence for its potential as a corrosion inhibitor. The presence of the salicylic moiety and the hydrazone linkage in this compound suggests that it could effectively protect mild steel from corrosion in acidic media.
The table below presents the inhibition efficiencies of some hydrazide derivatives on mild steel in 1 M HCl, illustrating the general effectiveness of this class of compounds.
| Inhibitor | Concentration | Inhibition Efficiency (%) |
| N-Phenyl oxalic dihydrazide (PODH) | - | 79 |
| Oxalic N-phenylhydrazide N′-phenylthiosemicarbazide (OPHPT) | - | 92 |
| Data sourced from a study on hydrazide derivatives as corrosion inhibitors. researchgate.net |
Surface Adsorption Mechanisms
The efficacy of this compound and its derivatives in surface protection applications, such as corrosion inhibition, is fundamentally linked to their ability to adsorb onto a material's surface, forming a protective barrier. This adsorption is a complex process that can involve both physical and chemical interactions between the inhibitor molecule and the surface.
Research on analogous hydrazone derivatives suggests that these compounds adsorb onto metal surfaces, such as steel, through a combination of physisorption and chemisorption. researchgate.net Physisorption involves weaker electrostatic interactions, such as van der Waals forces, between the molecule and the surface. Chemisorption, on the other hand, entails the formation of stronger coordinate bonds through the sharing of electrons between the heteroatoms (nitrogen and oxygen) in the hydrazone molecule and the vacant d-orbitals of the metal atoms on the surface. nih.gov
The adsorption process of similar hydrazone inhibitors has been found to align with the Langmuir adsorption isotherm model. researchgate.netbohrium.comnih.gov This model presupposes the formation of a monolayer of the inhibitor on the surface, where each active site on the surface holds one adsorbate molecule. The strength and nature of this adsorbed layer are crucial for its protective efficiency. Surface characterization techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) have confirmed the formation of these protective films by related hydrazone compounds on steel surfaces. nih.govresearchgate.net
The molecular structure of this compound, with its aromatic rings, hydroxyl group, and the hydrazone linkage (-C=N-NH-), provides multiple centers for adsorption. The planar phenyl rings can interact with the surface via π-electrons, while the nitrogen and oxygen atoms can act as active centers for chemical bond formation. nih.gov
Studies on various hydrazone derivatives have demonstrated significant corrosion inhibition efficiencies, which are a direct consequence of their surface adsorption capabilities.
Table 1: Corrosion Inhibition Efficiencies of various Hydrazone Derivatives
| Hydrazone Derivative | Concentration (mol/L) | Inhibition Efficiency (%) | Reference |
| (E)-N′-(4-(dimethylamino)benzylidene)-2-(5-methoxy-2-methyl-1H-indol-3-yl)aceto-hydrazide (HIND) | 0.5 x 10⁻³ | 88.4 | nih.gov |
| (E)-N′-(1-(4-hydroxyphenyl)ethylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (PHD-OH) | 5 x 10⁻³ | 96 | bohrium.com |
| N'-[(Z)-(4-chlorophenyl)methylidene]-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HTH) | 10⁻³ | 98 | researchgate.net |
| (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) | 5 x 10⁻³ | 98 | nih.gov |
| (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ) | 5 x 10⁻³ | 94 | nih.gov |
This table presents data for compounds structurally related to this compound to illustrate the potential performance.
Electrochemical Performance Evaluations
The electrochemical behavior of this compound and its metal complexes is a key aspect of their potential non-biological applications, particularly in the fields of corrosion inhibition and electrochemical sensing.
Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of these compounds as corrosion inhibitors. nih.govresearchgate.net PDP studies on related hydrazone derivatives have shown that they typically function as mixed-type inhibitors. researchgate.net This means they affect both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com The presence of the inhibitor leads to a decrease in the corrosion current density (icorr). researchgate.net
EIS measurements provide further insight into the inhibitor's mechanism. For effective inhibitors, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are observed, confirming the formation of a protective adsorbed layer on the metal surface. nih.gov For instance, a hydrazide ligand demonstrated a significant increase in polarization resistance, leading to a corrosion inhibition efficiency of 77.45% at a concentration of 1 × 10⁻³ M in a saline solution. nih.govnih.gov
The redox properties of this compound and its metal complexes can be investigated using cyclic voltammetry (CV). acs.orgresearchgate.net Studies on similar Schiff base metal complexes have revealed quasi-reversible or irreversible reduction behaviors. researchgate.netresearchgate.net The electrochemical data, including half-wave potentials, can provide information about the stability of different oxidation states of the metal in the complex and the influence of the ligand structure on the redox process. researchgate.netdergipark.org.tr The electrical conductivity of related hydrazide-derived metal complexes has been shown to be in the semiconductor range, suggesting potential applications in electronic devices. nih.govnih.gov
Furthermore, the ability of hydrazones and their complexes to undergo redox reactions makes them suitable for the development of electrochemical sensors. nih.gov These sensors can be designed to detect various analytes of environmental or pharmaceutical interest. nih.gov
Table 2: Electrochemical Parameters for a Related Hydrazide Ligand as a Corrosion Inhibitor
| Parameter | Value | Reference |
| Optimum Concentration | 1 × 10⁻³ M | nih.govnih.gov |
| Inhibition Efficiency (EIS) | 77.45% | nih.govnih.gov |
| Inhibition Efficiency (PDP) | 53.41% | nih.govnih.gov |
| Corrosion Rate (inhibited) | 0.00061 mm/year | nih.govnih.gov |
| Corrosion Rate (uninhibited) | 0.0017 mm/year | nih.govnih.gov |
This table presents data for a hydrazide ligand to provide an example of electrochemical performance in corrosion inhibition.
Future Research Directions and Unexplored Avenues
Advanced Spectroscopic Probes for Real-Time Mechanistic Insights
While standard characterization of hydrazones is routinely performed using techniques like FT-IR and NMR spectroscopy uobasrah.edu.iqresearchgate.net, these methods typically provide static snapshots of the final product. A significant future direction lies in employing advanced spectroscopic probes to gain real-time mechanistic insights into the formation of Salicylic (B10762653) (2-phenylethylidene)hydrazide and its interactions with biological targets.
Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be used to monitor the kinetics of the condensation reaction between salicylic hydrazide and phenylacetaldehyde, identifying reaction intermediates and transition states. This would provide a deeper understanding of the reaction mechanism, which is crucial for optimizing reaction conditions. Furthermore, techniques like surface-enhanced Raman spectroscopy (SERS) could be explored to study the molecule's interaction with metallic nanoparticles or biological membranes at extremely low concentrations, offering insights into its behavior in complex environments.
Exploration of Novel Synthetic Pathways and Sustainable Chemistry Principles
Conventional synthesis of hydrazones often involves refluxing in organic solvents, sometimes with an acid catalyst. nih.gov The future of synthesizing Salicylic (2-phenylethylidene)hydrazide lies in the adoption of novel and sustainable "green chemistry" principles. ajgreenchem.com These methods aim to improve efficiency, reduce waste, and minimize the use of hazardous materials.
Promising sustainable approaches include:
Mechanochemical Synthesis : This solvent-free or liquid-assisted grinding (LAG) method involves the use of mechanical force to induce chemical reactions, often resulting in higher yields and shorter reaction times. rsc.org
Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate the condensation reaction, leading to rapid, high-yield synthesis under solvent-free conditions. researchgate.net
High Hydrostatic Pressure (HHP) : This emerging technique can facilitate the synthesis without the need for solvents or catalysts, offering a clean and efficient pathway to the final product with potentially quantitative yields. nih.gov
Organocatalysis : The use of small organic molecules, like pyrrolidine, can efficiently catalyze hydrazone formation in green solvents, avoiding the use of potentially toxic metal catalysts. acs.org
Table 1: Comparison of Synthetic Methodologies for Hydrazone Synthesis
| Feature | Conventional Method | Sustainable "Green" Methods (e.g., Microwave, HHP, Mechanochemistry) |
|---|---|---|
| Solvent Use | Typically requires organic solvents (e.g., ethanol (B145695), methanol) nih.gov | Often solvent-free or uses green solvents (e.g., water, ethanol) ajgreenchem.comacs.org |
| Catalyst | Often requires acid catalysts (e.g., acetic acid) nih.gov | Can be catalyst-free or use benign organocatalysts nih.govacs.org |
| Reaction Time | Several hours uobasrah.edu.iq | Minutes to a few hours researchgate.net |
| Energy Consumption | Prolonged heating required | More energy-efficient (e.g., targeted microwave heating) |
| Yield | Variable | Often high to quantitative rsc.orgnih.gov |
| Waste Generation | Higher due to solvent and catalyst use | Minimal |
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The true potential of the salicylic hydrazone scaffold can be unlocked through the systematic exploration of its chemical space. High-throughput screening (HTS) combined with combinatorial chemistry offers a powerful strategy for discovering novel derivatives of this compound with enhanced or entirely new biological activities. nih.govmdpi.com
A combinatorial library could be generated by reacting a diverse set of substituted salicylic hydrazides with a wide array of substituted aldehydes and ketones. This would create thousands of unique analogs. These libraries could then be rapidly screened against various biological targets, such as enzymes (e.g., cyclooxygenase, laccase) nih.govmdpi.com, cancer cell lines nih.gov, or microbial pathogens. hygeiajournal.com This approach accelerates the discovery of lead compounds for drug development, moving beyond the one-by-one synthesis and testing paradigm.
Table 2: Hypothetical Combinatorial Library Design for Derivative Discovery
| Core Scaffold | Component 1: Substituted Salicylic Hydrazides | Component 2: Substituted Aldehydes/Ketones | Resulting Library |
|---|---|---|---|
| Salicylic Hydrazone | Salicylic hydrazide, 5-Bromo-salicylic hydrazide, 3-Methoxy-salicylic hydrazide, 5-Nitro-salicylic hydrazide | Phenylacetaldehyde, 4-Chloro-phenylacetaldehyde, 2-Furan-aldehyde, Cyclohexanone | A diverse library of N-acylhydrazones for HTS |
Integration with Nanotechnology for Advanced Material Development
The intersection of hydrazone chemistry and nanotechnology is a largely unexplored but promising research avenue. This compound could be integrated with nanomaterials to create advanced functional systems. For instance, the molecule could be encapsulated within nanoparticles (e.g., liposomes, polymeric micelles) for targeted drug delivery, potentially improving its bioavailability and reducing off-target effects.
Another direction involves grafting the molecule onto the surface of metallic or magnetic nanoparticles. The salicylic acid moiety, with its known chelating properties, could facilitate strong binding to nanoparticle surfaces. Such functionalized nanoparticles could be explored as novel sensors, catalysts, or antimicrobial agents. Drawing parallels from the use of polymeric cleansing technologies with salicylic acid to maintain skin barrier integrity, similar advanced nanocarrier systems could be developed for dermatological applications. jddonline.com
Deeper Computational Investigations into Complex Biological Systems
While initial computational studies, such as molecular docking, have been used to predict the binding modes of salicylic acid hydrazone derivatives with protein targets like the TRKA receptor nih.gov, future research should employ more sophisticated computational methods. Deeper investigations are needed to understand the dynamic behavior of this compound within complex biological systems.
Advanced techniques such as molecular dynamics (MD) simulations can provide insights into the conformational changes, binding pathways, and residence times of the molecule at its target site. Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used to model the electronic details of enzyme-catalyzed reactions or the precise nature of the molecule's interaction with a receptor's active site. These high-level computational studies can elucidate mechanisms of action and provide a rational basis for the design of next-generation derivatives with improved potency and selectivity. mdpi.com
Investigation of Intermolecular Interactions in Crystal Engineering for Material Science
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design crystalline solids with desired physical and chemical properties. researchgate.net The structure of this compound, containing hydrogen bond donors (-OH, -NH) and acceptors (C=O), is ideal for forming a variety of robust intermolecular interactions. nih.gov
Future research should focus on a detailed crystallographic analysis of the compound and its derivatives to map out the supramolecular synthons—the recurring patterns of intermolecular interactions. nih.gov Understanding how molecules pack in the solid state through interactions like N–H···O, O–H···N, and C–H···O hydrogen bonds, as well as π–stacking, is crucial. researchgate.net This knowledge can be leveraged to design and synthesize multi-component crystals (co-crystals) with other active pharmaceutical ingredients (APIs) or excipients. The goal would be to create new solid forms with improved properties such as solubility, stability, and bioavailability, transforming the original molecule into a more effective material for pharmaceutical or other applications.
Table 3: Key Intermolecular Interactions in Salicylic Acid Hydrazide-Related Structures
| Interaction Type | Donor | Acceptor | Common Supramolecular Motif | Reference |
|---|---|---|---|---|
| Hydrogen Bond | N-H (Amide) | O=C (Amide) | R²₂(8) | nih.gov |
| Hydrogen Bond | O-H (Phenol) | N (Imine) | S(6) | nih.gov |
| Hydrogen Bond | N-H (Amide) | O (Salicylate) | - | nih.gov |
| Hydrogen Bond | C-H (Aromatic) | O (Carbonyl) | - | researchgate.net |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Slip-stacked packing | researchgate.net |
Q & A
Q. What are the established synthetic routes for Salicylic (2-phenylethylidene)hydrazide, and how do reaction conditions influence yield?
this compound is typically synthesized via a two-step process:
- Step 1 : Formation of salicylhydrazide by reacting methyl salicylate with hydrazine hydrate under reflux conditions. This yields salicylhydrazide (C₇H₈N₂O₂) .
- Step 2 : Condensation of salicylhydrazide with an aldehyde (e.g., 2-phenylethylidene aldehyde) in a polar aprotic solvent (e.g., ethanol or acetic acid) under acidic catalysis. Reaction time (1–3 hours) and temperature (60–80°C) critically affect yield, with acetic acid often enhancing hydrazone formation .
- Yield Optimization : Purity can be improved via recrystallization from ethanol or methanol, as demonstrated in hydrazide–hydrazone syntheses .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- FT-IR : Confirms the presence of N–H (3100–3200 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1580–1620 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identifies proton environments (e.g., phenolic –OH at δ 10–12 ppm) and carbon shifts for the hydrazone moiety .
- HRMS : Detects molecular ion peaks (e.g., [M+H]⁺) and dehydration products, which may arise during analysis .
- X-ray Diffraction : Resolves crystal structure and confirms stereochemistry in solid-state studies .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?
Substituents like –OCH₃, –NO₂, or halogens significantly modulate antifungal and antibacterial properties:
- Electron-Withdrawing Groups (e.g., –NO₂): Enhance activity against phytopathogenic fungi by increasing electrophilicity and membrane penetration .
- Methoxy Groups : Improve solubility and bioavailability, as seen in hydrazide–hydrazone derivatives tested on Fusarium species .
- Experimental Validation : Structure–activity relationships (SARs) are established via comparative bioassays and molecular docking studies to predict binding affinities to fungal laccases .
Q. What strategies resolve contradictions in spectroscopic data for hydrazide–hydrazone derivatives?
Contradictions (e.g., unexpected HRMS peaks) require:
- Multi-Technique Validation : Cross-check NMR and IR data to confirm functional groups. For example, mono-dehydration ions in HRMS may arise from in-source fragmentation, necessitating tandem MS (MS/MS) for clarification .
- Computational Modeling : DFT calculations simulate spectra and identify plausible fragmentation pathways .
- Crystallographic Analysis : Resolves ambiguities in tautomeric forms (e.g., keto–enol equilibria) .
Q. How can computational methods predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and blood–brain barrier permeability. Hydrazones with logP < 3 typically exhibit favorable absorption .
- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., fungal laccases) to optimize binding free energies .
- Docking Studies : Identify key residues in active sites using AutoDock Vina, guiding structural modifications for enhanced activity .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing hydrazide–hydrazones, and how are they mitigated?
- Challenge 1 : Hydrolysis of hydrazones under acidic conditions. Solution : Use anhydrous solvents and inert atmospheres during synthesis .
- Challenge 2 : Low yields due to competing side reactions (e.g., aldol condensation). Solution : Optimize stoichiometry (1:1 molar ratio of hydrazide to aldehyde) and add catalytic acetic acid .
- Challenge 3 : Purification difficulties from byproducts. Solution : Employ column chromatography with ethyl acetate/hexane gradients or preparative TLC .
Q. How do researchers validate the antioxidant mechanisms of this compound?
- In Vitro Assays : DPPH and ABTS radical scavenging tests quantify antioxidant capacity. IC₅₀ values are compared to standards like ascorbic acid .
- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials linked to radical neutralization .
- In Silico Studies : Predict radical scavenging pathways using HOMO/LUMO energy gaps from DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
